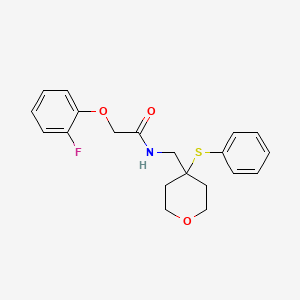

2-(2-fluorophenoxy)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide

Description

2-(2-fluorophenoxy)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a synthetic acetamide derivative characterized by a unique structural framework. The molecule integrates a 2-fluorophenoxy moiety, a phenylthio group, and a tetrahydro-2H-pyran ring linked via an acetamide bridge.

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[(4-phenylsulfanyloxan-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNO3S/c21-17-8-4-5-9-18(17)25-14-19(23)22-15-20(10-12-24-13-11-20)26-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIZDPZTRDHRFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)COC2=CC=CC=C2F)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Fluorophenoxy Intermediate: The reaction begins with the nucleophilic substitution of a fluorine atom on a fluorobenzene derivative with a phenol group to form the fluorophenoxy intermediate.

Synthesis of the Phenylthio-Tetrahydropyran Intermediate:

Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the phenylthio-tetrahydropyran intermediate through an amide bond formation reaction, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to form amines.

Substitution: The fluorine atom on the fluorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluorophenoxy group may interact with hydrophobic pockets in proteins, while the phenylthio group can form interactions with sulfur-containing amino acids. The tetrahydropyran ring provides structural rigidity, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural features are compared to key analogs below, focusing on substituents, synthesis complexity, and inferred biological relevance.

Table 1: Structural and Functional Comparison

Key Observations :

Structural Complexity and Synthesis: The target compound’s tetrahydro-2H-pyran-methyl and 2-fluorophenoxy groups likely increase synthetic complexity compared to simpler analogs like ST54–ST60 (24–42% yields) . However, optimized methods (e.g., reductive amination in ) could improve efficiency. P2X Antagonist III shares the tetrahydro-pyran and phenylthio motifs but replaces acetamide with nicotinamide, which may enhance receptor affinity .

Substituent Effects: Fluorophenoxy vs. Tetrahydro-pyran vs. Cyclohexyl: The pyran ring’s oxygen atom introduces polarity, possibly enhancing solubility compared to cyclohexyl-containing analogs .

Biological Implications :

- The phenylthio group in both the target compound and P2X Antagonist III may facilitate hydrophobic interactions with receptor pockets, as seen in P2X7 inhibition .

- Acetamide vs. Nicotinamide : The target’s acetamide group lacks the aromatic pyridine ring of nicotinamide, which could reduce π-π stacking interactions but maintain hydrogen-bonding capacity .

Biological Activity

Molecular Formula

- C : 22

- H : 26

- F : 1

- N : 2

- O : 2

- S : 1

Molecular Weight

- Approximately 373.52 g/mol.

The structural formula can be represented as follows:

The compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Pharmacological Effects

Research indicates that this compound exhibits a variety of pharmacological activities:

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, possibly through the modulation of apoptosis and cell cycle regulation.

- Neuroprotective Effects : Some findings indicate that it may protect neuronal cells from oxidative stress and neurotoxicity.

Study 1: Antitumor Activity

In a study conducted on cancer cell lines, the compound demonstrated significant cytotoxicity against various tumor types. The IC50 values were measured, indicating the concentration required to inhibit cell growth by 50%. Results showed:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15.3 |

| MCF7 (Breast Cancer) | 12.7 |

| HeLa (Cervical Cancer) | 20.5 |

These results suggest a promising avenue for further investigation into its use as an anticancer agent.

Study 2: Neuroprotective Effects

A separate investigation into the neuroprotective properties of the compound involved in vitro assays using neuronal cell cultures exposed to oxidative stress. The findings indicated:

- A reduction in markers of oxidative damage.

- Enhanced cell viability compared to control groups treated with known neurotoxins.

Study 3: Enzyme Interaction

Research into the compound's interaction with metabolic enzymes showed that it could inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to drug-drug interactions, warranting caution in clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.